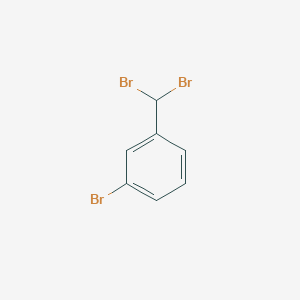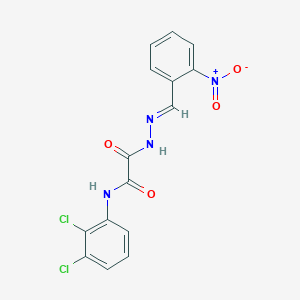
2-(4-Benzyloxyphenyl)chromone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzyloxyphenyl)chromone is a synthetic organic compound that belongs to the class of chromones. Chromones are a group of naturally occurring compounds that are part of the flavonoid family. They are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, anti-inflammatory, and antiviral properties . The specific structure of this compound includes a chromone core with a benzyloxyphenyl group attached at the 2-position, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxyphenyl)chromone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, at temperatures ranging from room temperature to 100°C.
Another approach involves the use of solid-phase reactions, which are considered green and sustainable chemical processes. These reactions can be performed in a one-step synthesis from benzophenone derivatives, using catalysts and oxidants under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, are often employed to minimize waste and reduce the environmental impact of the production process .
化学反应分析
Types of Reactions
2-(4-Benzyloxyphenyl)chromone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone core to chromanone or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromone core or the benzyloxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce chromanones, and substitution reactions can result in various substituted chromone derivatives.
科学研究应用
2-(4-Benzyloxyphenyl)chromone has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(4-Benzyloxyphenyl)chromone involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes like acetylcholinesterase, which is involved in the pathogenesis of Alzheimer’s disease . The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress pathways . Additionally, its antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
相似化合物的比较
2-(4-Benzyloxyphenyl)chromone can be compared with other similar compounds, such as:
- 2-(3-Benzyloxyphenyl)chromone
- 4-Benzyloxyphenyl N-(5-Chloro-2-methoxyphenyl)carbamate
- 3-(4-Benzyloxyphenyl)-1-(2-furyl)-2-propen-1-one
- 2-(3,4-Dibenzyloxyphenyl)-1,2-dihydro-4(3H)-quinazolinone
These compounds share structural similarities but differ in the position and nature of substituents on the chromone core or the benzyloxyphenyl group . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
95161-87-8 |
|---|---|
分子式 |
C22H16O3 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
2-(4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C22H16O3/c23-20-14-22(25-21-9-5-4-8-19(20)21)17-10-12-18(13-11-17)24-15-16-6-2-1-3-7-16/h1-14H,15H2 |
InChI 键 |
JZGKNOHKJDYNJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961282.png)


![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)








![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)

